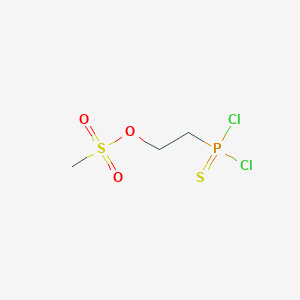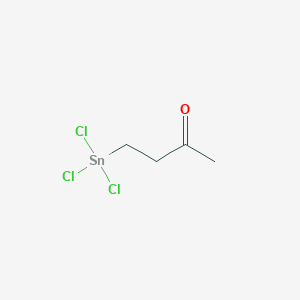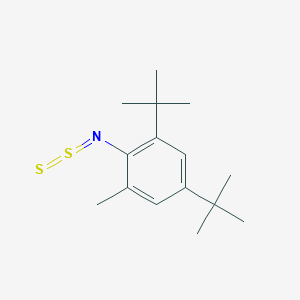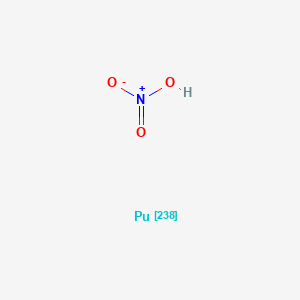
1-Ethenyl-3-hydroxypyridine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-3-hydroxypyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with an ethenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-hydroxypyridine-2(1H)-thione typically involves the following steps:
Starting Materials: The synthesis may start with pyridine derivatives.
Functional Group Introduction: Introduction of the ethenyl group can be achieved through reactions such as Heck coupling or Wittig reaction.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Thione Formation: The thione group can be introduced by reacting with sulfur-containing reagents such as Lawesson’s reagent.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-3-hydroxypyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-3-hydroxypyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the context of its use. For example, in medicinal applications, it may inhibit specific enzymes or modulate receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxypyridine: A simpler analog with similar hydroxyl functionality.
3-Ethenylpyridine: Lacks the hydroxyl group but has the ethenyl substitution.
Pyridine-2-thione: Contains the thione group but lacks the ethenyl and hydroxyl groups.
Uniqueness
1-Ethenyl-3-hydroxypyridine-2(1H)-thione is unique due to the combination of ethenyl, hydroxyl, and thione functionalities, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
58379-46-7 |
|---|---|
Fórmula molecular |
C7H7NOS |
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
1-ethenyl-3-hydroxypyridine-2-thione |
InChI |
InChI=1S/C7H7NOS/c1-2-8-5-3-4-6(9)7(8)10/h2-5,9H,1H2 |
Clave InChI |
GYAPXCMITDMBKR-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C=CC=C(C1=S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)





![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)

